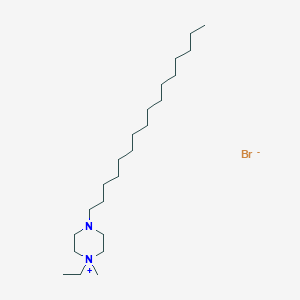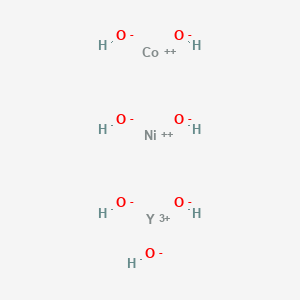
1-Ethoxy-2,3-difluoro-4-(4-methylidenecyclohexyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-2,3-difluoro-4-(4-methylidenecyclohexyl)benzene is a chemical compound known for its unique structural properties and applications.
Preparation Methods
The synthesis of 1-Ethoxy-2,3-difluoro-4-(4-methylidenecyclohexyl)benzene involves several steps. One common method includes the reaction of 1-ethoxy-2,3-difluorobenzene with 4-methylidenecyclohexyl bromide under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the desired product .
Industrial production methods often involve continuous synthesis techniques using microreactor systems. These systems allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
1-Ethoxy-2,3-difluoro-4-(4-methylidenecyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
1-Ethoxy-2,3-difluoro-4-(4-methylidenecyclohexyl)benzene has several scientific research applications:
Medicine: Although not directly used as a drug, its derivatives are studied for potential pharmaceutical applications due to their unique structural properties.
Mechanism of Action
The mechanism of action of 1-Ethoxy-2,3-difluoro-4-(4-methylidenecyclohexyl)benzene involves its interaction with various molecular targets. In liquid crystal applications, its unique structure allows it to align in specific orientations under an electric field, which is crucial for the functioning of LCDs. The molecular pathways involved include the interaction with other liquid crystal molecules, leading to the formation of ordered structures .
Comparison with Similar Compounds
1-Ethoxy-2,3-difluoro-4-(4-methylidenecyclohexyl)benzene can be compared with other similar compounds such as:
1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene: This compound has a similar structure but with a propyl group instead of a methylidene group.
1-Ethoxy-2,3-difluoro-4-iodobenzene: This compound has an iodine atom instead of the cyclohexyl group.
The uniqueness of this compound lies in its specific structural arrangement, which provides distinct liquid crystal properties and makes it suitable for high-tech applications.
Properties
CAS No. |
378184-82-8 |
|---|---|
Molecular Formula |
C15H18F2O |
Molecular Weight |
252.30 g/mol |
IUPAC Name |
1-ethoxy-2,3-difluoro-4-(4-methylidenecyclohexyl)benzene |
InChI |
InChI=1S/C15H18F2O/c1-3-18-13-9-8-12(14(16)15(13)17)11-6-4-10(2)5-7-11/h8-9,11H,2-7H2,1H3 |
InChI Key |
VLPKBKWSGXBTKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C2CCC(=C)CC2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




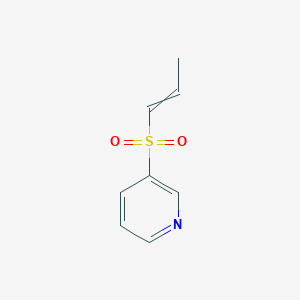
![4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B14256968.png)
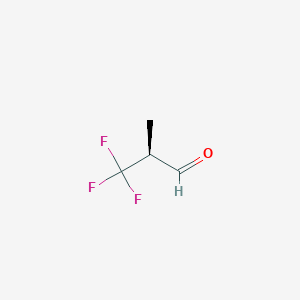
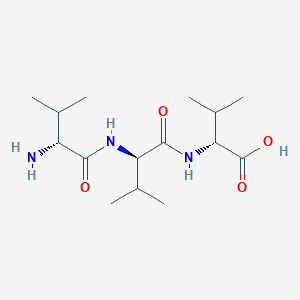


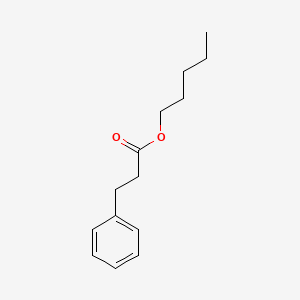
![4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14256983.png)
![2,4-Di(butan-2-yl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14256996.png)
